N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide is a heterocyclic compound featuring a benzothiazole core fused to a phenyl ring, substituted with a 4-nitrobenzamide group. Benzothiazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antitumor, and neurotropic effects . The nitro group at the para position of the benzamide moiety introduces electron-withdrawing properties, which can enhance reactivity and influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(13-9-11-14(12-10-13)23(25)26)21-16-6-2-1-5-15(16)20-22-17-7-3-4-8-18(17)27-20/h1-12H,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJGPHKCOFNQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Ring Synthesis
The benzothiazole core is synthesized via cyclization of 2-aminobenzenethiol with carboxylic acid derivatives. A common method involves reacting 2-aminobenzenethiol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This step forms the intermediate 2-(4-nitrobenzamido)benzenethiol, which undergoes intramolecular cyclization under acidic conditions (e.g., polyphosphoric acid) to yield 2-(4-nitrobenzamido)benzothiazole.
Reaction Conditions:
- Temperature: 80–100°C
- Solvent: Toluene or dichloromethane
- Catalyst: Polyphosphoric acid (PPA)
Nitrobenzamide Functionalization
The nitro group is introduced either before or after amide bond formation, depending on the stability of intermediates. For para-substitution (4-nitro), direct nitration of benzamide precursors is challenging due to steric and electronic factors. Instead, pre-nitrated benzoyl chlorides (e.g., 4-nitrobenzoyl chloride) are preferred for coupling with benzothiazole-containing amines.
Optimization of Coupling Reactions
The final step involves coupling the benzothiazole intermediate with 4-nitrobenzamide. Two primary strategies are employed:
Amide Bond Formation via Carbodiimide Coupling
Reagents:
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Dimethylaminopyridine (DMAP) as a catalyst
Procedure:
- Activate 4-nitrobenzoic acid with EDC/NHS in anhydrous dichloromethane.
- Add the benzothiazole-amine derivative (2-(1,3-benzothiazol-2-yl)aniline) and DMAP.
- Stir at room temperature for 12–24 hours.
Yield: 60–75% (dependent on purity of intermediates).
Direct Condensation Using Thionyl Chloride
Reagents:
- Thionyl chloride (SOCl₂) for acid chloride formation
- Pyridine as a base
Procedure:
- Convert 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using SOCl₂.
- React with 2-(1,3-benzothiazol-2-yl)aniline in pyridine.
- Purify via recrystallization from ethanol.
Yield: 70–85%.
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Dichloromethane > Toluene > THF | Polar solvents enhance coupling efficiency |
| Temperature | 0–25°C | Higher temperatures risk nitro group reduction |
| Reaction Time | 12–24 hours | Prolonged durations improve conversion rates |
Catalytic Systems
- EDC/NHS : Superior for moisture-sensitive reactions but requires strict anhydrous conditions.
- Polyphosphoric Acid : Effective for cyclization but complicates purification due to high viscosity.
Challenges and Mitigation Strategies
Nitro Group Stability
The nitro group is prone to reduction under acidic or high-temperature conditions. Mitigation includes:
- Using mild acids (e.g., acetic acid instead of HCl)
- Conducting nitration after coupling (if feasible)
Purification Difficulties
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves nitrobenzamide derivatives.
- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors offer advantages:
- Enhanced Heat Transfer : Minimizes decomposition of heat-sensitive intermediates.
- Automated Process Control : Reduces human error in multi-step syntheses.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| EDC/NHS Coupling | High selectivity, mild conditions | Costly reagents | 60–75% |
| Thionyl Chloride | Cost-effective, scalable | Corrosive reagents | 70–85% |
| One-Pot Synthesis | Reduced purification steps | Lower yield due to side reactions | 50–65% |
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. In contrast, methoxy () and butoxy () substituents increase lipophilicity, which may improve bioavailability but reduce electronic reactivity .
- Steric and tautomeric effects : Methylation at the benzothiazole 5-position () introduces steric hindrance, which could alter binding specificity. Tautomeric forms in triazole analogs () demonstrate how heterocyclic flexibility impacts activity.
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a benzothiazole moiety linked to a nitrobenzamide group. The compound can be synthesized through the following key steps:
- Formation of Benzothiazole Core : Cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
- Amidation : Coupling the benzothiazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.
This synthetic pathway allows for the efficient production of the compound for further biological evaluation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) demonstrate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound has promising antibacterial properties, which could be further explored for therapeutic applications .
Antitumor Activity
In vitro studies have evaluated the antitumor effects of this compound on various cancer cell lines. The compound was tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 4.01 ± 0.95 |
The results suggest that this compound effectively inhibits cell proliferation in these cancer cell lines .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- DNA Interaction : Binding studies indicate that it interacts with DNA, potentially disrupting replication and transcription processes.
- Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and inflammation, contributing to its antitumor effects .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzothiazole exhibited varying degrees of antibacterial activity, with this compound being one of the most effective against E. coli and S. aureus .
- Antitumor Studies : Another research project reported that compounds similar to this compound showed significant cytotoxicity against lung cancer cells in both 2D and 3D culture systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
